molecular formula C8H10ClNO2 B069304 2-(Chloromethyl)-3,4-dimethoxypyridine CAS No. 169905-10-6

2-(Chloromethyl)-3,4-dimethoxypyridine

Cat. No. B069304
Key on ui cas rn: 169905-10-6
M. Wt: 187.62 g/mol
InChI Key: ZWFCXDBCXGDDOM-UHFFFAOYSA-N
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Patent
US08691995B2

Procedure details

In one of the processes described in this patent application, 2-chloromethyl-3,4-dimethoxy pyridine was reacted with 2-mercapto-5-difluoromethoxy benzimidazole to prepare a precursor sulfide, which was isolated and oxidized by using metachloroperbenzoic acid to yield pantoprazole base in a yield of 102% by weight with respect to 2-chloromethyl-3,4 dimethoxy pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[C:8]([O:9][CH3:10])=[C:7]([O:11][CH3:12])[CH:6]=[CH:5][N:4]=1.[SH:13][C:14]1[NH:15][C:16]2[CH:22]=[C:21]([O:23][CH:24]([F:26])[F:25])[CH:20]=[CH:19][C:17]=2[N:18]=1.ClC1C=CC=C(C(OO)=[O:35])C=1>>[CH3:12][O:11][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([CH2:2][S+:13]([O-:35])[C:14]2[NH:18][C:17]3[CH:19]=[CH:20][C:21]([O:23][CH:24]([F:25])[F:26])=[CH:22][C:16]=3[N:15]=2)[C:8]=1[O:9][CH3:10].[Cl:1][CH2:2][C:3]1[C:8]([O:9][CH3:10])=[C:7]([O:11][CH3:12])[CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=NC=CC(=C1OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC=1NC2=C(N1)C=CC(=C2)OC(F)F
Step Three
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which was isolated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CN=C(C1OC)C[S+](C=2NC=3C=CC(=CC3N2)OC(F)F)[O-]
Name
Type
product
Smiles
ClCC1=NC=CC(=C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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